molecular formula C9H11N3 B13013631 {2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine

{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine

Katalognummer: B13013631
Molekulargewicht: 161.20 g/mol
InChI-Schlüssel: WWHCHBLDJCTRJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylpyrrole with a suitable pyridine derivative under controlled conditions. The reaction is often catalyzed by a transition metal such as palladium or copper, and the conditions may include the use of a base like potassium carbonate in a solvent such as dimethylformamide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role as an enzyme inhibitor, particularly in pathways related to cancer and inflammation.

    Medicine: Explored as a potential therapeutic agent for diseases such as cancer, due to its ability to inhibit specific receptors and enzymes.

    Industry: Utilized in the development of new materials with unique electronic properties

Wirkmechanismus

The mechanism of action of {2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. It often acts as an inhibitor by binding to the active site of the target protein, thereby blocking its activity. This inhibition can disrupt critical signaling pathways involved in disease progression, such as the fibroblast growth factor receptor (FGFR) pathway in cancer .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to inhibit specific enzymes and receptors makes it a valuable compound in medicinal chemistry, particularly for developing targeted therapies .

Eigenschaften

Molekularformel

C9H11N3

Molekulargewicht

161.20 g/mol

IUPAC-Name

(2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine

InChI

InChI=1S/C9H11N3/c1-6-4-7-2-3-8(5-10)12-9(7)11-6/h2-4H,5,10H2,1H3,(H,11,12)

InChI-Schlüssel

WWHCHBLDJCTRJK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(N1)N=C(C=C2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.